molecular formula C16H12ClN3O4 B5837238 5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole

5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole

Cat. No. B5837238
M. Wt: 345.73 g/mol
InChI Key: MGUKIXAKXGGKRO-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole, also known as CPO-NB-OXD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of oxadiazoles, which are heterocyclic compounds that have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole involves the reaction of the compound with cysteine residues on proteins to form a covalent bond. This covalent bond can then be used to selectively label the protein of interest. The selectivity of this reaction is due to the fact that cysteine residues are relatively rare in proteins, and are often found in active sites or other functionally important regions.
Biochemical and Physiological Effects:
This compound has been found to have a minimal effect on the biochemical and physiological properties of proteins. This is due to the fact that the compound reacts specifically with cysteine residues, which are often not involved in the overall structure or function of the protein. However, it is important to note that the use of any chemical compound in scientific research should be carefully evaluated for potential effects on the system being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole in scientific research is its selectivity for cysteine residues. This allows researchers to selectively label proteins of interest without affecting the overall structure or function of the protein. However, one limitation of this approach is that it requires the presence of cysteine residues on the protein of interest. Additionally, the use of any chemical compound in scientific research should be carefully evaluated for potential effects on the system being studied.

Future Directions

There are many potential future directions for the use of 5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole in scientific research. One area of interest is the development of new labeling strategies that can be used in conjunction with this compound to selectively label multiple proteins in a single experiment. Additionally, the development of new compounds that can selectively label other amino acid residues, such as lysine or arginine, could open up new avenues for research. Finally, the use of this compound in combination with other techniques, such as mass spectrometry or fluorescence microscopy, could provide new insights into the function and regulation of proteins in living systems.

Synthesis Methods

The synthesis of 5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole can be achieved through a multi-step process involving the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-azidobenzyl chloride. This intermediate is then reacted with 4-nitrobenzyl alcohol to form the corresponding ether. Finally, the resulting ether is reacted with cyanogen bromide to give this compound.

Scientific Research Applications

5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole has been found to be a useful tool in scientific research due to its ability to selectively label proteins. This compound can be used to selectively modify proteins containing cysteine residues, which are often involved in the regulation of protein function. By selectively labeling these proteins, researchers can gain insights into their function and regulation.

properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-12-3-7-14(8-4-12)23-10-16-18-15(19-24-16)9-11-1-5-13(6-2-11)20(21)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUKIXAKXGGKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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